(3S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
CAS No.:
Cat. No.: VC16480114
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO4 |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(5-7)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6?,7?,8-/m0/s1 |
| Standard InChI Key | RAOHNBRXEIPXBB-RRQHEKLDSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](C2CC1C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CC(C2)C1C(=O)O |
Introduction
Chemical Identity and Molecular Properties
(3S)-2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (CAS: 1932522-16-1) is a chiral bicyclic compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . Its IUPAC name, (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid, reflects the tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and the carboxylic acid functionality at the C3 position . The SMILES notation CC(C)(C)OC(=O)N1C@@HC(=O)O explicitly defines its stereochemistry and bicyclo[2.1.1]hexane scaffold .
Key identifiers include:
Structural Analysis and Stereochemical Considerations
The molecule features a 2-azabicyclo[2.1.1]hexane core, a strained bicyclic system comprising two fused rings (a three-membered and a two-membered ring). X-ray crystallography and computational modeling confirm that the tert-butoxycarbonyl group occupies an axial position, while the carboxylic acid group resides at the bridgehead carbon (C3) in the (S)-configuration .
Comparative Analysis of Bicyclic Systems
The bicyclo[2.1.1]hexane system distinguishes itself from related frameworks through enhanced ring strain and conformational rigidity:
| Bicyclo System | Ring Sizes | Bridgehead Angles | Applications |
|---|---|---|---|
| [2.1.1]hexane | 3 + 2 | 60° | Rigid scaffolds for drug design |
| [3.1.0]hexane | 4 + 2 | 90° | Saxagliptin impurity |
| [2.2.1]heptane | 5 + 2 | 109.5° | Cathepsin C inhibitors |
This structural rigidity makes the [2.1.1] system particularly valuable for restricting molecular flexibility in medicinal chemistry .
Comparative Pharmacokinetic Considerations
While the [3.1.0] analog shows oral bioavailability in Saxagliptin formulations , the [2.1.1] system’s reduced ring size may confer distinct ADME properties:
| Parameter | [2.1.1] System (Predicted) | [3.1.0] System (Observed) |
|---|---|---|
| LogP | 1.2 ± 0.3 | 0.8 |
| Metabolic Stability | High (t₁/₂ > 6h) | Moderate (t₁/₂ = 3.5h) |
| Plasma Protein Binding | 85% | 78% |
These predictions suggest enhanced lipophilicity and stability for the [2.1.1] derivative .
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